7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile
Description
7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile is a complex organic compound belonging to the quinazoline family. This compound features a quinazoline core with various substituents, including an amino group, a phenyl group, a thioxo group, and a cyano group. Quinazoline derivatives are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-amino-4-oxo-5-phenyl-2-sulfanylidene-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(21)18-13(10)20-11(8)16/h1-5,9H,16H2,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWELNYOUULSGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=S)N3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, a [3+3] cyclization process can be employed, where a phenyl-substituted hydrazine reacts with a cyano-substituted compound in the presence of a sulfur source to form the quinazoline core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Routes and Reactivity
The compound can be synthesized via condensation reactions involving phenyl derivatives and thioketones under acidic conditions. Alternative methods may employ microwave-assisted synthesis to enhance efficiency. Key reaction pathways include:
-
Hydrolysis of the Carbonitrile Group : The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Nucleophilic Substitution at the Amino Group : The amino group participates in reactions with electrophiles, such as acyl chlorides or alkyl halides, forming substituted amides or amines.
-
Oxidation of the Thioxo Group : The thioxo (C=S) moiety can be oxidized to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Functional Group Transformations
The reactivity of this compound is driven by its distinct functional groups:
Key Research Findings
-
Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to conventional heating.
-
Structure-Activity Relationship (SAR) :
Mechanistic Insights
-
Hydrolysis Mechanism : The nitrile group undergoes acid-catalyzed hydration via a tetrahedral intermediate to form carboxylic acids .
-
Thioxo Reactivity : Oxidation proceeds through a sulfoxide intermediate, confirmed via trapping experiments.
Comparative Analysis with Analogues
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of 7-amino compounds exhibit potent antimicrobial properties. For instance, a series of synthesized compounds based on this scaffold were evaluated for their activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating their potential as novel antibacterial agents .
Table 1: Antimicrobial Activity of 7-Amino Derivatives
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 6e | 12.5 | Pseudomonas aeruginosa |
| 7a | 15 | Candida albicans |
These findings suggest that modifications to the thioxo and quinazoline structures can enhance antimicrobial efficacy.
Anticancer Applications
The anticancer potential of 7-amino derivatives has been explored extensively. Compounds synthesized from this framework were tested against various cancer cell lines, including MCF-7 (breast cancer). The compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations .
Table 2: Anticancer Activity against MCF-7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 7a | 0.5 | Induction of apoptosis |
| 8b | 0.75 | Cell cycle arrest |
The mechanism of action includes induction of apoptosis and disruption of cell cycle progression, making these compounds promising candidates for further development as anticancer agents.
Enzyme Inhibition Studies
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit protein kinases involved in various cellular processes. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly enhance inhibitory potency against targets such as DYRK1A and GSK3β .
Table 3: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | DYRK1A | 0.028 |
| Compound B | GSK3β | 0.033 |
These findings highlight the potential for developing selective inhibitors based on the quinazoline scaffold.
Mechanism of Action
The mechanism by which 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed.
Comparison with Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Thioxoquinazolines: Similar to the compound but with variations in the thioxo group placement and other substituents.
This comprehensive overview highlights the significance of 7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile in scientific research and its potential applications across various fields
Biological Activity
7-Amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on existing literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Thioxo Group : Utilizing thioketones or thioureas as starting materials.
- Cyclization : Involves cyclization reactions that incorporate carbonitrile functionalities.
- Functionalization : Subsequent reactions introduce the amino and oxo groups.
Anticancer Activity
Research has demonstrated that compounds similar to 7-Amino-4-oxo derivatives exhibit significant anticancer properties. For example, a study showed that certain thioxo derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Amino Compound | MDA-MB 231 | 5.0 |
| Thioxo Derivative | HCT116 | 4.2 |
| Pyrimidine Analog | CCRF-CEM | >20 |
These findings suggest that the structural features of the compound contribute to its effectiveness against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. The compound was tested against various protein kinases and showed promising results as a selective inhibitor:
| Enzyme | Inhibition Percentage |
|---|---|
| DYRK1A | 85% at 10 µM |
| GSK3α/β | 70% at 10 µM |
This suggests its potential utility in treating diseases associated with dysregulated kinase activity .
Case Studies
Several case studies have documented the biological effects of similar compounds. For instance:
- Case Study on Anticancer Activity : A derivative structurally related to our compound was tested in vivo in mouse models bearing tumors, demonstrating a significant reduction in tumor size compared to controls.
- Case Study on Antimicrobial Efficacy : A clinical trial involving a thioxo derivative showed effective reduction in bacterial load in patients with chronic infections.
Q & A
Q. Q1. What are the optimal synthetic routes for 7-amino-4-oxo-5-phenyl-2-thioxo-1,3,5,8-tetrahydro-8-oxaquinazoline-6-carbonitrile, and how do reaction conditions influence product purity?
A1: The synthesis of this compound involves cyclocondensation reactions, often starting with precursors like 2-oxa-spiro[3.4]octane-1,3-dione or structurally similar intermediates. Key steps include:
- Reagent Selection : Use of (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine or hydroxyl-substituted aromatic aldehydes to form the fused quinazoline core .
- Temperature Control : Reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF) to stabilize intermediates and avoid side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures yields >95% purity. Melting point analysis (e.g., 220–225°C) and elemental analysis (C, H, N within ±0.3% theoretical) are critical for validation .
Q. Q2. What spectroscopic techniques are most reliable for characterizing the structural features of this compound?
A2: A multi-modal approach is required:
- IR Spectroscopy : Confirms the presence of thioxo (C=S, 1150–1250 cm⁻¹) and carbonyl (C=O, 1650–1750 cm⁻¹) groups.
- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic and quinazoline systems (λmax ~270–320 nm) .
- Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å, C–S: 1.68–1.72 Å) and torsion angles to validate the spirocyclic and oxaquinazoline architecture .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
A3: Discrepancies in mechanistic pathways (e.g., nucleophilic vs. electrophilic cyclization) can be addressed by:
- Transition State Modeling : Calculate activation energies for competing pathways using B3LYP/6-31G(d) basis sets. For example, evaluate the feasibility of intramolecular hydrogen bonding stabilizing intermediates .
- Electron Density Maps : Analyze Fukui indices to identify reactive sites (e.g., sulfur in thioxo groups acts as a nucleophile in spiro-ring formation) .
- Validation : Compare computed NMR/IR spectra with experimental data to confirm the dominant pathway .
Q. Q4. What strategies mitigate challenges in crystallizing this compound for structural studies?
A4: Crystallization issues arise from conformational flexibility and solvent interactions. Solutions include:
Q. Q5. How do substituents on the phenyl or thioxo groups modulate biological activity, and what assays are suitable for structure-activity relationship (SAR) studies?
A5: Substituent effects are evaluated via:
- Bioisosteric Replacement : Replace phenyl with heteroaromatic groups (e.g., thiophene) to assess solubility and target binding .
- Enzymatic Assays : Use kinase inhibition or bacterial growth assays (MIC values) to correlate electronic effects (Hammett σ constants) with activity .
- Molecular Docking : Map interactions (e.g., hydrogen bonds with ATP-binding pockets) using AutoDock Vina .
Methodological Guidance for Data Interpretation
Q. Q6. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?
A6: Discrepancies often stem from tautomerism or solvent effects. Mitigation steps:
- Dynamic NMR : Perform variable-temperature experiments to detect tautomeric equilibria (e.g., thione ↔ thiol forms).
- Solvent Referencing : Use deuterated solvents with known shift values (e.g., DMSO-d6 vs. CDCl3) for cross-comparison .
- 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and heteronuclear couplings .
Q. Q7. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?
A7: Use nonlinear regression models:
- Four-Parameter Logistic Curve : Fit IC50/EC50 values with 95% confidence intervals (GraphPad Prism).
- Outlier Detection : Apply Grubbs’ test to exclude aberrant data points.
- Multivariate Analysis : PCA or PLS-DA to identify structural features driving efficacy .
Tables for Key Data
Q. Table 1. Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| Unit Cell Dimensions | a=20.210 Å, b=8.816 Å, c=16.386 Å | |
| R-factor | 0.045 |
Q. Table 2. Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=S | 1185 | Thioxo stretching |
| C=O | 1680 | Oxoquinazoline |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
